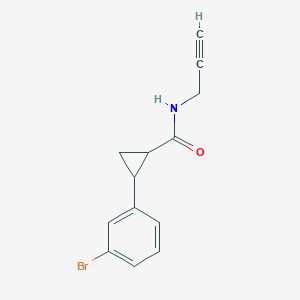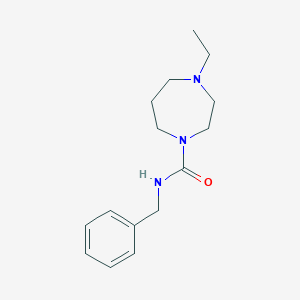![molecular formula C11H11N3O3 B7528641 N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide (referred to as Fura-2-AM) is a chemical compound that is widely used in scientific research. It is a fluorescent calcium indicator that is often used to measure intracellular calcium levels in live cells.
Mecanismo De Acción
Fura-2-AM works by binding to calcium ions in the cytosol of cells. When calcium ions bind to Fura-2-AM, it causes a shift in the excitation and emission spectra of the compound, resulting in a change in fluorescence intensity. This change in fluorescence can be measured using a fluorescence microscope or spectrofluorometer to determine the intracellular calcium concentration.
Biochemical and Physiological Effects:
Fura-2-AM has been shown to have minimal effects on cellular function and viability, making it a useful tool for studying calcium signaling in live cells. However, it is important to note that Fura-2-AM is a non-specific calcium indicator and can also bind to other divalent cations such as magnesium and zinc. This can lead to potential confounding effects in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Fura-2-AM is its high sensitivity and specificity for calcium ions. It is also relatively easy to use and can be applied to a variety of cell types and experimental conditions. However, there are some limitations to using Fura-2-AM. For example, it requires a fluorescence microscope or spectrofluorometer to measure the fluorescence signal, which can be expensive and may not be available in all laboratories. Additionally, Fura-2-AM is a non-specific calcium indicator and can also bind to other divalent cations, which can lead to potential confounding effects in experiments.
Direcciones Futuras
There are several future directions for the use of Fura-2-AM in scientific research. One area of interest is the development of new calcium indicators with higher sensitivity and specificity for calcium ions. Another area of interest is the use of Fura-2-AM in combination with other imaging techniques such as patch-clamp electrophysiology to study calcium signaling in greater detail. Finally, there is also interest in using Fura-2-AM to study calcium signaling in vivo, which would require the development of new imaging techniques and animal models.
Métodos De Síntesis
Fura-2-AM can be synthesized by a multi-step process starting with the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate to form 5-(2-furyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide. The hydrazide is then reacted with cyclopropanecarbonyl chloride to form the target compound, Fura-2-AM.
Aplicaciones Científicas De Investigación
Fura-2-AM is widely used in scientific research to measure intracellular calcium levels in live cells. It has been used in a variety of fields, including neuroscience, cardiology, and pharmacology. Fura-2-AM is often used to study the role of calcium signaling in cellular processes such as neurotransmitter release, muscle contraction, and gene expression.
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(7-3-4-7)12-6-9-13-11(17-14-9)8-2-1-5-16-8/h1-2,5,7H,3-4,6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKLHUPWHSUABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)


![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)



![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)